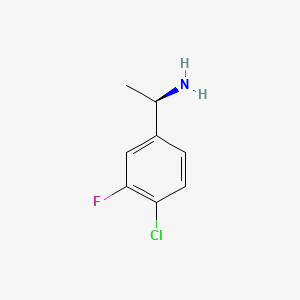

(R)-1-(4-Chloro-3-fluorophenyl)ethanamine

Description

Properties

IUPAC Name |

(1R)-1-(4-chloro-3-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVZZCBLNXFARS-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reduction and Reductive Amination

A classical approach involves:

- Starting from 4-chloro-3-fluoroacetophenone or a closely related ketone.

- Reduction of the ketone group to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Conversion of the alcohol to amine via amination reactions, often through reductive amination with ammonia or amine sources under catalytic conditions.

Industrial scale adaptations optimize these steps by employing catalytic hydrogenation, chiral catalysts, or continuous flow reactors for improved yield and enantiomeric excess.

Biocatalytic Preparation Using Ketoreductase Enzymes

Recent advances have demonstrated highly efficient enzymatic methods utilizing ketoreductases (KREDs) for asymmetric synthesis:

- The key step is the enzymatic reduction of 2-(4-chloro-3-fluorophenyl)acetophenone (or closely related ketone substrates) into the (R)-configured chiral alcohol intermediate, followed by conversion to the amine.

- A specific ketoreductase enzyme , derived from genetically engineered strains such as Novosphingobium aromaticivorans mutants, has been identified to catalyze this reaction with high conversion (>99%) and perfect enantiomeric excess (ee = 100%).

- The enzymatic reaction is typically conducted in a buffered aqueous/isopropanol mixture at mild temperatures (24–45°C) and pH near neutral (6.8–7.2).

- Co-factors such as NADP+ are used to promote the enzymatic activity.

- The enzyme can be applied as purified enzyme powder or whole recombinant cells expressing the ketoreductase gene.

Summary of Enzymatic Reaction Conditions and Results

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Substrate concentration | 1–240 g/L (preferably 100–200) | Ketone substrate (chloro-fluorophenyl ketone) |

| Enzyme form | Enzyme powder or whole cells | Recombinant ketoreductase from N. aromaticivorans |

| Enzyme concentration | 2–10 g/L (enzyme powder) or 10–50 g/L (cells) | Mass ratio enzyme powder to cells 1:4–6 |

| Solvent system | Water/isopropanol 1:0.3–0.5 (v/v) | Buffer typically phosphate buffer pH 6.8–7.2 |

| Temperature | 24–45 °C | Mild conditions to maintain enzyme activity |

| Reaction time | 5–36 hours | Monitored by TLC and HPLC |

| Conversion rate | >99% | High substrate conversion |

| Enantiomeric excess (ee) | 100% | Perfect stereoselectivity |

Process Example (Scaled Preparation)

Small scale (2 g substrate):

Isopropanol and substrate mixed, ketoreductase cells added, phosphate buffer adjusted to pH ~6.9, stirred at 25°C for reaction. Product isolated by filtration and extraction with organic solvents. Conversion 99.92%, ee 100%.Large scale (3.5 kg substrate):

Similar conditions scaled up with enzyme powder and co-factor NADP+, reaction at 40°C, 20 L total volume. Product isolated with high purity and yield, conversion ~99.91%, ee 100%.

Research Findings and Advantages of Enzymatic Methods

- Enzymatic methods offer high selectivity and purity without the need for costly chiral resolution steps.

- The process is environmentally friendly , conducted in aqueous media with mild conditions, reducing hazardous waste.

- High atom economy and low post-processing costs due to near-complete substrate conversion and simple purification.

- Genetic engineering allows for tailored ketoreductase enzymes with improved activity and stability for industrial applications.

Comparative Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Chemical reduction + amination | Use of NaBH4, LiAlH4, or catalytic hydrogenation | Established, scalable | May require chiral catalysts or resolution; moderate ee |

| Reductive amination | Direct amination of ketone with amine source | Simple, fewer steps | Control of stereochemistry can be challenging |

| Enzymatic ketoreductase method | Biocatalytic reduction with engineered enzymes | High ee (100%), mild conditions, green | Requires enzyme production and optimization |

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Chloro-3-fluorophenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of the corresponding alkane.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₈H₉ClFN

- Molecular Weight : 173.62 g/mol

- Chirality : The compound is a chiral amine, which contributes to its biological activity and specificity in interactions with biological targets.

Medicinal Chemistry Applications

(R)-1-(4-Chloro-3-fluorophenyl)ethanamine is primarily recognized for its potential in drug development and pharmacology:

- Cytochrome P450 Inhibition : It acts as a selective inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition is crucial for understanding drug metabolism and interactions in pharmacotherapy.

- Neuropharmacology : The ability of this compound to cross the blood-brain barrier suggests its relevance in treating central nervous system disorders. It may influence neurotransmitter systems, potentially offering therapeutic benefits in mood disorders.

- Antimicrobial Activity : Preliminary studies indicate that it may function as a multifunctional biocide, showing efficacy against various microorganisms by interacting with specific enzymes or receptors.

Synthetic Routes

The synthesis of this compound typically involves:

- Starting Material : 4-chloro-3-fluorobenzaldehyde.

- Reductive Amination : The aldehyde undergoes reductive amination with an appropriate amine source, using a reducing agent like sodium cyanoborohydride.

- Chiral Resolution : The resulting racemic mixture is resolved to obtain the desired enantiomer through chiral auxiliary methods or chromatography.

Industrial Production Methods

In industrial settings, large-scale production can utilize continuous flow reactors and chiral catalysts to enhance efficiency and yield while minimizing by-products .

Biological Studies

The compound has been utilized in various biological studies that focus on:

- Enzymatic Pathways : Understanding how this compound interacts with enzymes can lead to insights into its therapeutic effects.

- Receptor Activity : Its interaction with serotonin and dopamine receptors highlights its potential role in psychopharmacology.

Mechanism of Action

The mechanism of action of ®-1-(4-Chloro-3-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to the desired biological or chemical effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Ethanamine Derivatives

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Features |

|---|---|---|---|---|

| (R)-1-(4-Chloro-3-fluorophenyl)ethanamine | C₈H₉ClFN | 173.62 | Cl (4), F (3) | High lipophilicity; CNS penetration |

| (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine | C₉H₁₂FNO | 169.20 | F (4), OCH₃ (3) | Enhanced solubility (methoxy group) |

| (S)-1-(4-Chloro-3-fluorophenyl)ethanamine | C₈H₉ClFN | 173.62 | Cl (4), F (3) | Stereoisomer with potential lower activity |

| (R)-1-(3-Chloro-4-fluorophenyl)ethanamine | C₈H₉ClFN | 173.62 | Cl (3), F (4) | Altered binding due to substituent position |

| (R)-1-(Pyridin-3-yl)ethanamine | C₇H₁₀N₂ | 122.17 | Pyridine ring (3-position) | Polar; interacts with heterocyclic targets |

Key Observations :

- Halogen vs. Methoxy Substitution : The methoxy group in (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine increases solubility compared to chloro-fluoro analogs but reduces lipophilicity, impacting blood-brain barrier penetration .

- Stereochemistry : The (S)-enantiomer of the chloro-fluoro derivative may exhibit reduced receptor affinity, as seen in beta-adrenergic ligands where chirality dictates activity .

- Positional Isomerism : Moving the chloro and fluoro substituents (e.g., 3-Cl, 4-F vs. 4-Cl, 3-F) alters electronic distribution and steric effects, influencing binding to targets like G protein-coupled receptors .

Table 2: Pharmacological and Application Data

Key Findings :

- Beta-1 Adrenergic Selectivity : The chloro-fluoro derivative’s halogenated aromatic ring enhances selectivity for beta-1 receptors, making it valuable in cardiovascular drug design .

- Synthetic Challenges: Enantiomerically pure analogs require advanced techniques like chiral chromatography or enzymatic resolution, as noted in the synthesis of STD-101 derivatives .

Biological Activity

(R)-1-(4-Chloro-3-fluorophenyl)ethanamine, also known as (R)-1-(4-Chloro-3-fluorophenyl)ethylamine, is a chiral amine with significant biological activity. This compound has garnered attention in pharmacology and medicinal chemistry due to its interactions with various biological targets, particularly in the modulation of drug metabolism and potential therapeutic applications.

- Molecular Formula : C₈H₉ClFN

- Molecular Weight : 173.62 g/mol

- Chirality : The compound possesses a chiral carbon, which contributes to its stereochemical properties.

The hydrochloride salt form of this compound enhances its solubility, making it suitable for various applications in medicinal chemistry.

This compound primarily functions as an inhibitor of cytochrome P450 enzymes , particularly CYP1A2. This inhibition can influence drug metabolism, potentially enhancing the efficacy of co-administered therapeutic agents. Additionally, the compound's ability to cross the blood-brain barrier suggests its relevance in the central nervous system (CNS), where it may interact with neurotransmitter systems, influencing mood and behavior.

1. Cytochrome P450 Inhibition

Research indicates that this compound can selectively inhibit CYP1A2, which is crucial for understanding drug-drug interactions and metabolic pathways in pharmacotherapy. This inhibition may lead to altered pharmacokinetics of other drugs metabolized by the same enzyme.

2. Neurotransmitter Interaction

Studies suggest that this compound may interact with serotonin and dopamine receptors, indicating potential applications in treating mood disorders and other psychiatric conditions. The specific effects on these neurotransmitter systems warrant further investigation to elucidate its psychoactive properties.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Cytochrome P450 Interaction : A study highlighted the compound's role as a selective inhibitor of CYP1A2, demonstrating significant alterations in drug metabolism profiles when co-administered with CYP1A2 substrates.

- Neuropharmacological Effects : Research indicated that this compound could modulate neurotransmitter levels in animal models, suggesting its potential use in treating depression or anxiety disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (S)-1-(4-Chloro-3-fluorophenyl)ethanamine | Enantiomer with opposite chirality | Different biological activity profile |

| 4-Chloro-3-fluoroaniline | Lacks ethylamine side chain | Primarily used as a precursor in synthesis |

| 2-Amino-5-chlorobenzotrifluoride | Contains trifluoride group | Exhibits distinct reactivity due to trifluoromethyl group |

The unique stereochemistry and the presence of chloro and fluoro substituents on the aromatic ring significantly influence the biological activity and interaction profiles of this compound compared to similar compounds.

Q & A

Q. What are the standard synthetic routes for producing enantiomerically pure (R)-1-(4-Chloro-3-fluorophenyl)ethanamine?

Enantiomerically pure this compound is typically synthesized via reductive amination of 4-chloro-3-fluorophenylacetone using chiral catalysts or through resolution of racemic mixtures. Chiral resolution often employs diastereomeric salt formation with optically active acids (e.g., tartaric acid), followed by crystallization . For example, Biopharmacule Speciality Chemicals describes the use of hydrochloride salts to isolate enantiomers . Reductive amination under mild conditions (e.g., sodium cyanoborohydride in methanol) minimizes racemization .

Q. Which spectroscopic and structural characterization methods are essential for confirming the identity of this compound?

- NMR Spectroscopy : H and C NMR verify substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., exact mass 201.13 Da for CHClFN) .

- X-ray Crystallography : Tools like SHELXL and ORTEP-3 determine absolute configuration and crystal packing. SHELX software is widely used for small-molecule refinement .

Q. What are the primary research applications of this compound?

This compound serves as a chiral building block in medicinal chemistry for synthesizing bioactive molecules, such as kinase inhibitors or GPCR-targeting ligands. Its fluorinated and chlorinated aryl group enhances binding affinity in drug-receptor interactions .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations optimize synthetic routes or explain electronic properties?

DFT methods (e.g., B3LYP with exact exchange corrections) predict molecular geometry, HOMO-LUMO gaps, and reaction pathways. For instance, Becke’s hybrid functional accurately calculates thermochemical properties (e.g., atomization energies with <3 kcal/mol deviation) . Researchers can model steric effects of the 4-chloro-3-fluorophenyl group to predict regioselectivity in subsequent reactions .

Q. What strategies resolve discrepancies between experimental spectral data and computational predictions?

- Validation via Crystallography : Use SHELXL to refine X-ray structures and compare bond lengths/angles with DFT-optimized geometries .

- Solvent Effects : Include solvent models (e.g., PCM) in DFT to improve NMR chemical shift accuracy .

- Dynamic Effects : Conduct temperature-dependent NMR to assess conformational flexibility not captured in static calculations .

Q. How can enantiomeric excess (ee) be reliably determined for derivatives of this compound?

- Chiral HPLC : Use columns like Chiralpak IA/IB with UV detection. Compare retention times to racemic standards .

- X-ray Diffraction : Absolute configuration confirmation via Flack parameter in crystallography .

- Circular Dichroism (CD) : Correlate CD spectra with enantiopure reference samples .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.